3-Cyclopentyl-DL-alanine

Vue d'ensemble

Description

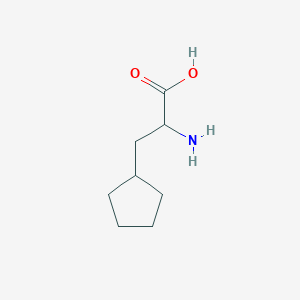

3-Cyclopentyl-DL-alanine: is an amino acid derivative with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol . This compound is characterized by the presence of a cyclopentyl group attached to the alpha carbon of alanine, making it a unique non-proteinogenic amino acid.

Mécanisme D'action

Target of Action

Similar compounds such as aminoglycosides are known to bind to bacterial ribosomes, leading to inhibition of protein synthesis .

Mode of Action

For instance, aminoglycosides, which are pseudo-polysaccharides containing amino sugars, inhibit protein synthesis by promoting mistranslation and elimination of proofreading .

Biochemical Pathways

The metabolism of amino acids provides a balanced supply of amino acids for protein synthesis . In the case of related compounds, such as aminoglycosides, resistance can result from mutations or enzymatic alteration of the target in the ribosome, efflux of the drug out of the cell, or enzymatic modification of the drug .

Pharmacokinetics

A related compound, (s)-2-((tert-butoxycarbonyl)amino)-3-cyclopentylpropanoic acid, is reported to have high gastrointestinal absorption and is permeable to the blood-brain barrier .

Result of Action

Related compounds such as aminoglycosides have been shown to have bactericidal activity and relatively low rates of resistance compared to other antibiotic classes .

Analyse Biochimique

Biochemical Properties

As an amino acid, it likely participates in protein synthesis and may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions would depend on the specific structure and properties of 2-Amino-3-cyclopentylpropanoic acid .

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

There is currently no available information on the temporal effects of 2-Amino-3-cyclopentylpropanoic acid in laboratory settings, including its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

There is currently no available information on the dosage effects of 2-Amino-3-cyclopentylpropanoic acid in animal models .

Metabolic Pathways

Amino acids are generally involved in various metabolic pathways, interacting with enzymes and cofactors .

Transport and Distribution

Amino acids are generally transported by specific transporters and can interact with various binding proteins .

Subcellular Localization

The localization of amino acids can be influenced by targeting signals and post-translational modifications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopentyl-DL-alanine typically involves the following steps:

Cyclopentylation of Alanine:

Resolution of Racemic Mixture: The resulting racemic mixture of this compound can be resolved into its enantiomers using chiral resolution techniques such as crystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Cyclopentyl-DL-alanine undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.

Substitution: The cyclopentyl group can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of substituted cyclopentyl derivatives.

Applications De Recherche Scientifique

Chemical Synthesis

Building Block in Organic Chemistry

3-Cyclopentyl-DL-alanine serves as a versatile building block in the synthesis of complex organic molecules and peptides. Its cyclopentyl group allows for the introduction of steric hindrance, which can influence the reactivity and selectivity of chemical reactions. This property makes it valuable in the development of new synthetic methodologies.

| Application | Description |

|---|---|

| Peptide Synthesis | Used to create novel peptides with enhanced stability and bioactivity. |

| Organic Synthesis | Acts as a precursor for synthesizing other compounds through various reactions. |

| Chiral Resolution | Can be resolved into enantiomers, facilitating studies on chirality in drugs. |

Biological Studies

Enzyme Inhibition and Protein Modification

Research indicates that this compound may play a role in enzyme inhibition, particularly concerning receptors involved in neurological functions. Its incorporation into peptide sequences has been shown to enhance binding affinity and specificity for certain targets.

- Case Study: NR2B Receptor Antagonism

A series of 3-substituted aminocyclopentanes, including derivatives of this compound, have been identified as potent antagonists of the NR2B receptor. These compounds demonstrated efficacy in models of neuropathic pain and Parkinson's disease without affecting motor coordination, highlighting their therapeutic potential .

Medical Applications

Therapeutic Potential

The compound is under investigation for its potential therapeutic effects, particularly as a precursor in drug development. Its unique structure may contribute to improved pharmacokinetic properties, such as increased bioavailability and reduced side effects.

- Example: Drug Development

Research has shown that modifications to amino acids like this compound can lead to significant improvements in drug stability and efficacy. For instance, incorporating non-proteinogenic amino acids into peptide therapeutics has been linked to enhanced resistance to enzymatic degradation .

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique properties allow for the creation of tailored compounds that meet specific performance criteria.

| Industry Application | Details |

|---|---|

| Specialty Chemicals | Used in formulations requiring specific chemical properties. |

| Material Science | Investigated for use in developing novel materials with enhanced characteristics. |

Comparaison Avec Des Composés Similaires

- 3-Cyclopentyl-L-alanine

- 3-Cyclopentyl-D-alanine

- 3-Cyclopentylglycine

Comparison:

- 3-Cyclopentyl-DL-alanine is unique due to its racemic nature, containing both D- and L- enantiomers, which can exhibit different biological activities compared to its pure enantiomers.

- 3-Cyclopentyl-L-alanine and 3-Cyclopentyl-D-alanine are enantiomerically pure forms and may have more specific interactions with chiral biological targets.

- 3-Cyclopentylglycine lacks the alpha carbon substitution, making it structurally simpler but potentially less versatile in chemical reactions .

Activité Biologique

3-Cyclopentyl-DL-alanine is a racemic amino acid that has garnered attention in biochemical and pharmacological research due to its unique structural properties and potential biological activities. This compound, characterized by the presence of both D- and L-enantiomers, exhibits distinct interactions with biological systems, influencing various biochemical pathways.

Chemical Structure and Properties

This compound is distinguished by its cyclopentyl side chain attached to the alpha carbon of the amino acid backbone. The presence of both enantiomers allows for diverse biological interactions, as each form may engage with different receptors or enzymes. The compound's molecular formula is with a molecular weight of approximately 169.23 g/mol.

The biological activity of this compound is primarily linked to its role in protein synthesis and enzyme modulation. Similar compounds have been shown to bind to ribosomal sites, inhibiting protein synthesis through mechanisms such as:

- Mistranslation Promotion : Analogous to aminoglycosides, which induce errors in translation, potentially leading to dysfunctional proteins.

- Enzyme Interaction : The compound may influence enzyme activity and stability, impacting metabolic pathways crucial for cellular function.

Biochemical Pathways

This compound participates in various metabolic pathways, particularly those involving amino acid metabolism. Its incorporation into peptides can enhance stability and bioavailability, making it a candidate for therapeutic applications. The compound's unique structure may also allow it to serve as a substrate for specific enzymes or as an inhibitor in biochemical reactions .

Case Studies

- Inhibition Studies : Research has demonstrated that this compound can inhibit certain enzymes involved in metabolic processes. For instance, studies on related compounds indicate that structural modifications can lead to increased potency against specific targets such as Dipeptidyl Peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism .

- Peptide Synthesis Applications : In peptide synthesis, this compound has been utilized as a building block due to its ability to enhance the stability and activity of peptide therapeutics. Its incorporation into peptide sequences has shown promising results in improving pharmacokinetic profiles.

Comparative Analysis

The following table summarizes the properties and activities of this compound compared to its enantiomers:

| Compound | Enantiomeric Purity | Biological Activity | Applications |

|---|---|---|---|

| This compound | Racemic | Modulates enzyme activity | Peptide synthesis |

| 3-Cyclopentyl-L-alanine | Pure L-enantiomer | Potentially higher affinity for receptors | Therapeutic applications |

| 3-Cyclopentyl-D-alanine | Pure D-enantiomer | May exhibit distinct biological effects | Research on enzyme inhibition |

Pharmacokinetics

Pharmacokinetic studies of related compounds indicate that modifications in amino acid structure can significantly affect absorption and distribution. For instance, compounds similar to this compound have shown high gastrointestinal absorption rates and the ability to cross the blood-brain barrier, suggesting potential central nervous system effects .

Propriétés

IUPAC Name |

2-amino-3-cyclopentylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c9-7(8(10)11)5-6-3-1-2-4-6/h6-7H,1-5,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDYAKYRBGLKMAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5455-46-9 | |

| Record name | Cyclopentanealanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23350 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the incorporation of 2-Amino-3-cyclopentylpropanoic acid at specific positions in proteins affect their stability?

A: Research suggests that incorporating Cpe into a protein can impact its stability in several ways. In the case of T4 lysozyme, replacing Leucine at position 133 with Cpe was shown to influence the protein's stability due to altered packing density and side chain conformational entropy. [, ] This specific substitution aimed to investigate the role of side chain structure within the hydrophobic core of the protein. While the study demonstrated the importance of packing interactions, it also highlighted that introducing Cpe at this specific position did not necessarily improve stability. [] Further computational analysis suggested that introducing smaller groups like methyl or cyclopropyl at specific positions on the Cpe ring could potentially enhance the enzyme's stability. []

Q2: What are the limitations of using 2-Amino-3-cyclopentylpropanoic acid in protein engineering, and what future directions are suggested by the research?

A: While Cpe provides valuable insights into the factors influencing protein stability, its use in protein engineering has limitations. The research indicates that simply substituting a natural amino acid with Cpe does not guarantee increased stability. [] The position of the substitution within the protein's structure and the potential interactions with surrounding amino acids play a significant role.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.